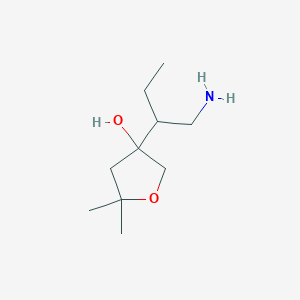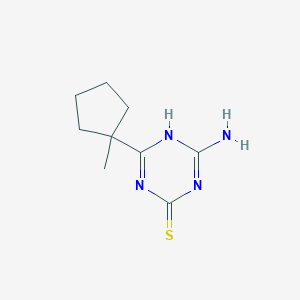![molecular formula C27H21NO2 B13145387 4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline is an organic compound that features a benzo[d][1,3]dioxole moiety linked to a vinyl group and an N,N-diphenylaniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Vinylation: The benzo[d][1,3]dioxole moiety is then subjected to a vinylation reaction using a suitable vinylating agent such as vinyl bromide in the presence of a base like potassium carbonate.
Coupling with N,N-Diphenylaniline: The final step involves coupling the vinylated benzo[d][1,3]dioxole with N,N-diphenylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives with hydrogenated vinyl groups.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The compound’s structure allows it to fit into binding sites of target proteins, influencing their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles
- Benzo[d][1,3]dioxole substituted organo selenium compounds
Uniqueness
4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline is unique due to its specific combination of the benzo[d][1,3]dioxole moiety with a vinyl group and N,N-diphenylaniline structure. This unique structure imparts distinct electronic and steric properties, making it valuable for applications in organic electronics and medicinal chemistry.
Propiedades
Fórmula molecular |
C27H21NO2 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C27H21NO2/c1-3-7-23(8-4-1)28(24-9-5-2-6-10-24)25-16-13-21(14-17-25)11-12-22-15-18-26-27(19-22)30-20-29-26/h1-19H,20H2/b12-11+ |
Clave InChI |
NUOVLMQXFOVLHM-VAWYXSNFSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





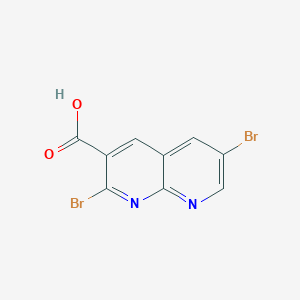
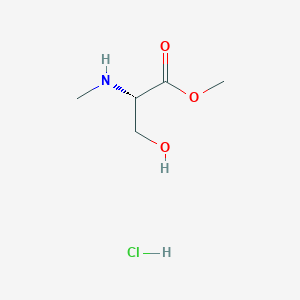
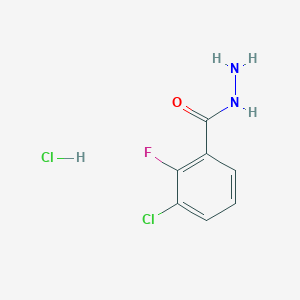
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)

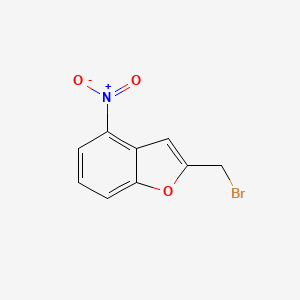


![benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B13145371.png)
